molecular formula C9H9ClN2O2 B1424974 [4-(2-Chloroacetyl)phenyl]urea CAS No. 861520-97-0

[4-(2-Chloroacetyl)phenyl]urea

Cat. No. B1424974
M. Wt: 212.63 g/mol
InChI Key: NTKLCVGZXFPCGL-UHFFFAOYSA-N
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Description

“[4-(2-Chloroacetyl)phenyl]urea” (CAPU) is an organic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a common compound that has drawn significant interest in the fields of medicinal chemistry.


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include CAPU. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The IUPAC name for CAPU is N-[4-(chloroacetyl)phenyl]urea . The InChI code for this compound is 1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) .


Physical And Chemical Properties Analysis

It is stored at room temperature and has normal shipping temperature .

Scientific Research Applications

  • Cytokinin Activity in Plant Biology : Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, show significant cytokinin-like activity, influencing cell division and differentiation in plants. They are used extensively in in vitro plant morphogenesis studies due to their ability to exceed the cytokinin activity of adenine compounds. Newer urea derivatives are being identified for their specific ability to enhance adventitious root formation (Ricci & Bertoletti, 2009).

  • Antiproliferative Activities in Cancer Research : N-phenyl-N'-(2-chloroethyl)ureas (CEUs) are studied as potential anticancer agents. They interact covalently with β-tubulin near the colchicine-binding site, affecting the stability and dynamics of microtubules. This has implications for developing new chemotherapeutic agents (Fortin et al., 2011).

  • Impact on Soil Microbial Communities : Phenylurea herbicides, including derivatives of urea, affect the structure and metabolic potential of soil microbial communities. Long-term application of these herbicides alters the bacterial diversity and functional abilities of these communities (El Fantroussi et al., 1999).

  • Applications in Biochemistry and Molecular Biology : Studies on phenylurea derivatives have expanded our understanding of their interaction with biological systems, such as inhibition of translation initiation, which is significant in cancer research. N,N'-Diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, affecting cancer cell proliferation (Denoyelle et al., 2012).

  • Environmental Impact and Safety Considerations : Research on phenylureas includes understanding their environmental impact, particularly in relation to photosynthesis inhibition. This involves studying their effects on electron transfer and photophosphorylation in chloroplasts, which is vital for environmental safety and regulatory purposes (Arnaud et al., 1994).

Safety And Hazards

CAPU is classified as dangerous according to the GHS pictograms GHS05 and GHS07 . It has hazard statements H302, H315, H318, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

[4-(2-chloroacetyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKLCVGZXFPCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloroacetyl)phenyl]urea

CAS RN

861520-97-0
Record name [4-(2-chloroacetyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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